8-Hydroxy-7-methylguanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

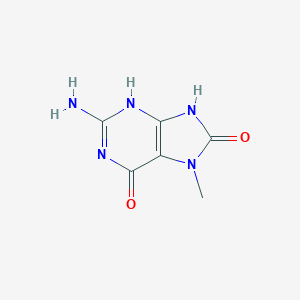

8-hydroxy-7-methylguanine is an oxopurine that is guanine with an oxo group at position 8 and a methyl substituent at position 7. It has a role as a metabolite. It is an oxopurine and a member of 2-aminopurines. It derives from a guanine.

This compound is a natural product found in Trypanosoma brucei with data available.

Aplicaciones Científicas De Investigación

Role in DNA Repair Mechanisms

8h7mGua is recognized for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Research indicates that 8h7mGua exhibits a stronger inhibitory action compared to its precursor, 7-methylguanine (7mGua). The IC50 values for 8h7mGua are approximately four times lower than those for 7mGua, highlighting its efficiency in binding to the PARP active site due to an additional hydrogen bond with the Glu988 catalytic residue . This selectivity suggests that 8h7mGua could be leveraged as a targeted therapeutic agent in cancer treatments, particularly where PARP inhibitors are indicated.

Biomarker for Oxidative Stress

The compound serves as a valuable biomarker for oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. Studies have shown significant increases in urinary levels of 8-OH-dG (a related compound) following exposure to environmental toxins such as asbestos, indicating its utility in assessing oxidative damage . The simultaneous measurement of urinary 8-OH-dG and 8-OH-Gua can provide insights into the oxidative status of individuals and aid in evaluating the risk of diseases associated with oxidative stress .

Cancer Research and Therapeutics

Given its role in DNA repair and oxidative stress, 8h7mGua has potential applications in cancer research. It is suggested that compounds like 8h7mGua may be useful in developing new cancer therapies that exploit their ability to inhibit DNA repair pathways selectively. In animal studies, treatment regimens involving related compounds have shown promising results without significant adverse effects, suggesting a favorable safety profile for further exploration .

Measurement and Analysis Techniques

Advancements in analytical techniques have enhanced the ability to measure 8h7mGua levels accurately. High-performance liquid chromatography (HPLC) methods have been developed for detecting this compound alongside other nucleobases, providing a comprehensive approach to studying nucleic acid modifications . These methods facilitate research into the metabolic pathways involving 8h7mGua and its role as a biomarker.

Case Study: Environmental Exposure

Research conducted on mice exposed to X-rays demonstrated significant increases in serum levels of 8-OH-Gua post-exposure, reinforcing its role as a biomarker for oxidative stress induced by environmental agents .

Case Study: Dietary Influence

A study investigating the impact of diet on oxidative stress found that mice on vitamin-deficient diets exhibited elevated levels of urinary 8-OH-dG over time, suggesting dietary antioxidants may mitigate oxidative damage linked to compounds like 8h7mGua .

Data Table: Summary of Applications

Propiedades

Número CAS |

1688-85-3 |

|---|---|

Fórmula molecular |

C6H7N5O2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

2-amino-7-methyl-1,9-dihydropurine-6,8-dione |

InChI |

InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13) |

Clave InChI |

VHPXSVXJBWZORQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(NC1=O)N=C(NC2=O)N |

SMILES isomérico |

CN1C2=C(NC(=NC2=O)N)NC1=O |

SMILES canónico |

CN1C2=C(NC(=NC2=O)N)NC1=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.